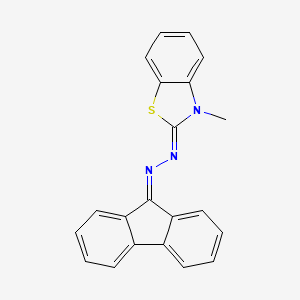

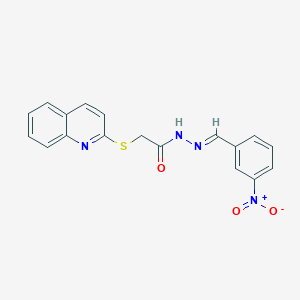

6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-N-(3-methoxyphenyl)-4-quinazolinamine is a compound belonging to the quinazoline class, known for various biological activities. It is structurally related to several compounds explored for their potential in medicinal chemistry, particularly as inhibitors of specific enzymes and receptors.

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to 6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine, typically involves cyclization and substitution reactions. Derivatives of quinazolines are synthesized from various precursors, often involving acylation, etheration, and the introduction of specific functional groups to alter biological activity (Tsou et al., 2001; Sarkar et al., 2021).

Molecular Structure Analysis

Quinazoline derivatives are characterized by their unique molecular structure, which can be analyzed using techniques like NMR, IR, and mass spectrometry. Structural modifications at specific positions on the quinazoline ring, such as bromination, influence the compound's properties and biological activity (Badr et al., 1980).

Chemical Reactions and Properties

Quinazolines undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. For instance, they can act as inhibitors of tyrosine kinases and other enzymes, influencing cellular signaling pathways (Tsou et al., 2001).

Wissenschaftliche Forschungsanwendungen

Angiogenesis Inhibition and Cancer Therapeutics

One significant application of compounds structurally related to "6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine" is in the realm of cancer therapeutics, particularly through the inhibition of angiogenesis. The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrates this application. VEGFR-2 is crucial in tumor angiogenesis, and [11C]PAQ, a radiolabeled analogue, has been developed and evaluated for in vivo tracing of VEGFR-2 expression in solid tumors using PET imaging. This research suggests potential for noninvasive imaging of angiogenic "hot spots" in tumors, providing valuable insights into tumor biology and therapeutic efficacy (Samén et al., 2009).

Tyrosine Kinase Inhibition for Enhanced Antitumor Activity

Another notable application is the development of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These derivatives exhibit enhanced antitumor activity, potentially functioning as potent cancer therapeutics. By covalently interacting with the target enzymes, these compounds show significant promise in improving cancer treatment outcomes (Tsou et al., 2001).

Hypolipidemic Activity and Cardiovascular Health

Compounds structurally akin to "6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine" have also been investigated for their hypolipidemic activities. For instance, NO-1886 and its derivatives have shown promising results in lowering triglyceride and total cholesterol levels, highlighting potential applications in the management of cardiovascular health. The study of these novel quinazolines and quinazolinones further elucidates the structure-activity relationship of hypolipidemic drugs, contributing to the development of new therapies for hyperlipidemia and associated conditions (Kurogi et al., 1996).

Vascular Endothelial Growth Factor Signaling and Tumor Growth Inhibition

ZD6474, another related compound, serves as a potent inhibitor of kinase insert domain-containing receptor (KDR/VEGFR 2) tyrosine kinase activity, demonstrating significant potential in inhibiting vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. Through oral administration, ZD6474 has shown to inhibit tumor-induced neovascularization and exert a dose-dependent inhibition of tumor growth across various cancer models. This highlights its role in the development of antiangiogenic and antitumor therapies, offering a promising avenue for cancer treatment (Wedge et al., 2002).

Eigenschaften

IUPAC Name |

6-bromo-N-(3-methoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c1-20-12-4-2-3-11(8-12)19-15-13-7-10(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDCCQWORSBHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)